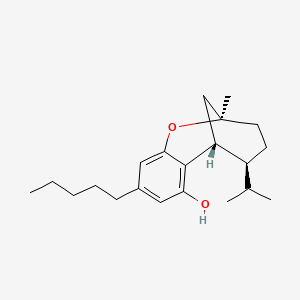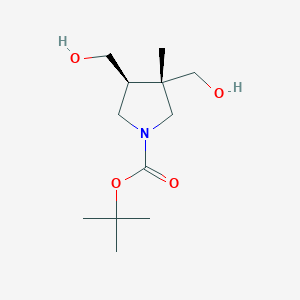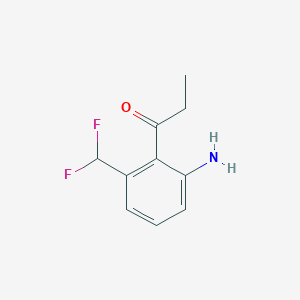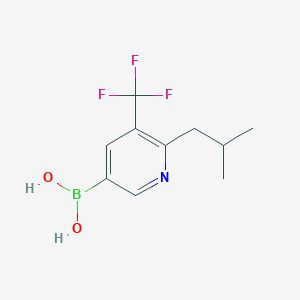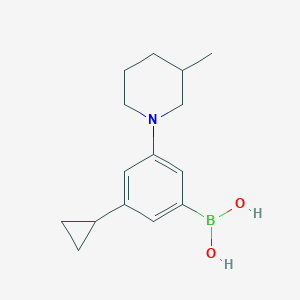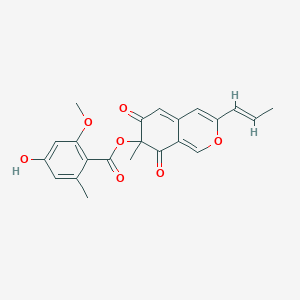![molecular formula C17H14I2N2O B14077817 (4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14077817.png)
(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety substituted with diiodo groups, linked to an oxazole ring, making it a subject of study for its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The initial step often includes the iodination of carbazole to introduce the diiodo groups. This is followed by a coupling reaction with an oxazole precursor under controlled conditions. Common reagents used in these steps include iodine, oxidizing agents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups within the molecule.
Substitution: The diiodo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of (4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The diiodo groups and the oxazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole derivatives: Compounds like 3,6-dibromocarbazole share structural similarities but differ in their halogen substituents.
Oxazole derivatives: Compounds such as 2-methyl-4,5-dihydro-1,3-oxazole are structurally similar but lack the carbazole moiety.
Uniqueness
The uniqueness of (4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole lies in its combination of a diiodocarbazole and an oxazole ring, which imparts distinct chemical and biological properties not observed in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H14I2N2O |
|---|---|
Molekulargewicht |
516.11 g/mol |
IUPAC-Name |
(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H14I2N2O/c1-10-20-13(9-22-10)8-21-16-4-2-11(18)6-14(16)15-7-12(19)3-5-17(15)21/h2-7,13H,8-9H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
JIDHGALIVSYQBB-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1=N[C@H](CO1)CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Kanonische SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


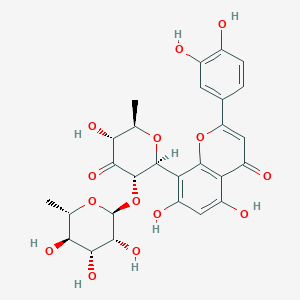
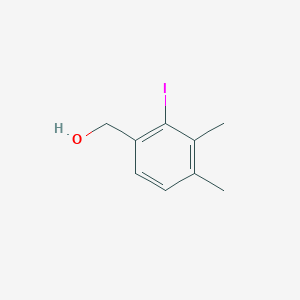
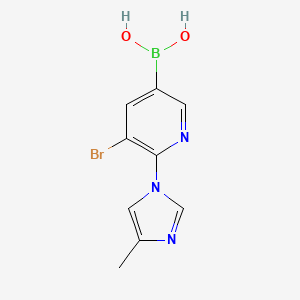
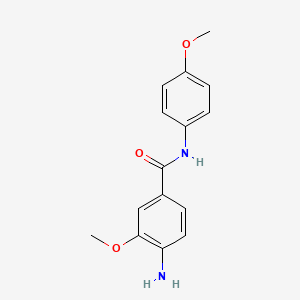
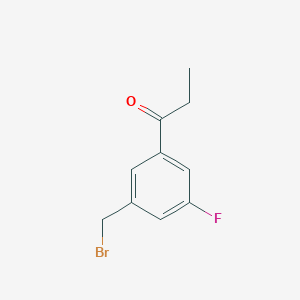
![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)

